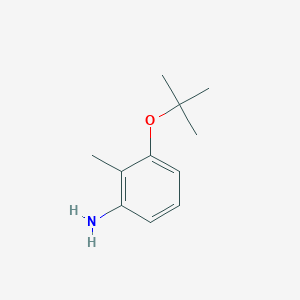

2-METHYL-3-T-BUTOXYANILINE

Description

Overview of Substituted Anilines in Modern Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. wisdomlib.orgfishersci.com These compounds are fundamental building blocks and versatile starting materials in a wide array of chemical syntheses. wisdomlib.org Their utility spans the production of pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgwikipedia.org The specific nature and position of the substituent groups on the aniline scaffold profoundly influence the compound's physical and chemical properties, including its reactivity, basicity, and electronic characteristics. mdpi.comrsc.org

In modern organic chemistry, substituted anilines are crucial intermediates for creating complex molecules. They are employed in the synthesis of various heterocyclic compounds, such as benzothiazoles and cinnolines, and are precursors for azo compounds through diazotization reactions. wisdomlib.org The ability to introduce a wide variety of substituents, including those with electron-donating or electron-withdrawing properties, allows for the fine-tuning of the molecule's behavior in subsequent reactions. wisdomlib.orgmdpi.com This versatility has led to the development of numerous synthetic methodologies, including multicomponent reactions and green synthesis approaches, to access diverse substituted anilines. rsc.orgchemrxiv.org

Importance of Alkoxy and Alkyl Substitution Patterns in Aromatic Systems

The presence and positioning of alkoxy (-OR) and alkyl (-R) groups on an aromatic ring significantly impact the system's electronic and steric properties, thereby directing its reactivity in chemical transformations. rsc.orgmsu.edu Alkyl groups, such as a methyl group, are generally considered electron-donating through an inductive effect, which increases the electron density of the aromatic ring. msu.edu This activation makes the ring more susceptible to electrophilic aromatic substitution. msu.edu

Specific Research Interest in the Steric and Electronic Influence of the tert-Butoxy (B1229062) and Methyl Groups in 2-METHYL-3-T-BUTOXYANILINE

The compound this compound presents a unique substitution pattern that elicits specific research interest due to the combined steric and electronic influences of its substituents. The methyl group at the 2-position and the tert-butoxy group at the 3-position create a distinct environment on the aniline ring.

The tert-butoxy group is a bulky, electron-donating group. mdpi.com Its size can sterically hinder access to the adjacent amino group and the ortho C-H bond. Electronically, it donates electron density to the ring via resonance. The methyl group is also electron-donating, albeit to a lesser extent, and contributes to the steric environment. msu.edu The interplay of these effects in this compound is a subject of study for understanding how such substitution patterns modulate the reactivity and properties of the aniline core. This specific arrangement can influence reaction selectivity, for instance, in C-H activation or coupling reactions, by directing incoming reagents to less sterically hindered positions. acs.org

Scope and Contributions of Research on this compound within Chemical Sciences

Research on this compound and related structures contributes significantly to several areas of chemical science. A primary application appears to be in medicinal chemistry, where it serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activity. For instance, it has been utilized in the development of hepatitis C inhibitor compounds. chiralen.comgoogle.com

The compound's unique substitution pattern also makes it a valuable tool for studying fundamental principles of organic reactions, such as the effects of sterics and electronics on reaction mechanisms and regioselectivity. researchgate.net The synthesis of this compound itself, often achieved through the reduction of the corresponding nitrobenzene (B124822) derivative, provides insights into synthetic methodologies. google.com Furthermore, its use in the preparation of more complex structures highlights its role as a versatile building block in organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C11H17NO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,12H2,1-4H3 |

InChI Key |

XZWOVHUQNWROIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC(C)(C)C)N |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of 2 Methyl 3 T Butoxyaniline and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the chemical structure of novel compounds like 2-METHYL-3-T-BUTOXYANILINE. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer unambiguous evidence for its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The tert-butyl group would produce a prominent singlet around 1.3 ppm due to its nine equivalent protons. The methyl group on the aromatic ring would appear as a singlet in the range of 2.1-2.3 ppm. The protons of the primary amine (-NH₂) would generate a broad singlet, typically between 3.5 and 4.5 ppm, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons would present as a complex multiplet pattern in the aromatic region (approximately 6.5-7.2 ppm), reflecting their coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. researchgate.net The tert-butyl group would show two distinct signals: one for the quaternary carbon bonded to oxygen (around 78-80 ppm) and another for the three equivalent methyl carbons (around 28-30 ppm). The methyl group attached to the ring would resonate at approximately 15-20 ppm. The aromatic carbons would appear in the 110-150 ppm region. The carbon atom bonded to the bulky t-butoxy group (C3) would be significantly shifted downfield, as would the carbon bearing the amino group (C1).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. github.ioyoutube.comsdsu.eduslideshare.net

COSY would reveal correlations between neighboring protons, confirming the connectivity of the aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC is instrumental in establishing long-range (2-3 bond) correlations. For instance, it would show correlations between the tert-butyl protons and the quaternary carbon of the t-butoxy group, as well as the C3 aromatic carbon. It would also link the methyl protons to the C2 carbon and its adjacent aromatic carbons, solidifying the substitution pattern on the aniline (B41778) ring. mdpi.com

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| -C(CH₃)₃ | ~ 1.3 | Singlet | ~ 29 |

| -C (CH₃)₃ | - | - | ~ 79 |

| Ar-CH₃ | ~ 2.2 | Singlet | ~ 17 |

| -NH₂ | ~ 3.8 (broad) | Singlet | - |

| Aromatic CH | ~ 6.5 - 6.9 | Multiplet | ~ 110 - 125 |

| Aromatic C-N | - | - | ~ 145 |

| Aromatic C-CH₃ | - | - | ~ 128 |

| Aromatic C-O | - | - | ~ 150 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. wpmucdn.comvscht.cz For this compound, the spectrum would be characterized by several key absorption bands.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. orgchemboulder.com An N-H bending vibration would also be expected around 1600-1650 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and tert-butyl groups would appear in the 2850-2960 cm⁻¹ range. A strong absorption band characteristic of the C-O stretching of the ether linkage would be prominent in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed as a series of peaks in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would provide further evidence of the aromatic ring's substitution pattern. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (sp³) | Alkyl (Methyl, t-Butyl) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1250 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a compound's elemental composition and thus its exact molecular formula.

For this compound, the molecular formula is C₁₁H₁₇NO. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in positive ion mode. The calculated exact mass for the neutral molecule is 179.131014 Da. nih.govnih.govwikipedia.org An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound. sciex.comsemanticscholar.org

Electronic and Optical Properties Assessment

The electronic and optical properties of aniline and its derivatives are of significant interest. UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions and photophysical behavior of these chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aniline itself exhibits two main absorption bands originating from π → π* transitions of the benzene (B151609) ring. researchgate.net

The substitution of the aniline ring with a methyl group (-CH₃) and a t-butoxy group (-OC(CH₃)₃) is expected to significantly influence its absorption spectrum. Both are considered auxochromes with electron-donating properties, which interact with the π-system of the aromatic ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for electronic transitions. spcmc.ac.in Consequently, a bathochromic shift (red shift) to longer wavelengths for the absorption maxima (λ_max) is anticipated compared to unsubstituted aniline (λ_max ≈ 280 nm). uomustansiriyah.edu.iq The presence of these electron-donating groups enhances conjugation and shifts the absorption further into the near-UV range. odinity.com

Fluorescence spectroscopy provides insights into the photophysical behavior of a molecule after it absorbs light. Many aniline derivatives are fluorescent, emitting light as the excited electrons return to the ground state. The characteristics of this emission, including its wavelength and intensity (quantum yield), are highly sensitive to the molecular structure and the surrounding environment. researchgate.net

Studies on Intramolecular Vibrational Redistribution (IVR) in Substituted Alkoxyanilines

Intramolecular Vibrational Redistribution (IVR) is a fundamental process where vibrational energy deposited into a specific mode of a molecule is redistributed among other vibrational modes. This process is crucial in understanding reaction dynamics, as the rate and pathways of energy flow can dictate chemical reactivity. In substituted alkoxyanilines, the nature and position of the substituents, such as the methyl and t-butoxy groups in this compound, are expected to significantly influence IVR dynamics.

Femtosecond time-resolved spectroscopy is a primary tool for investigating these ultrafast processes. For a prototypical aromatic amine like aniline, picosecond time-resolved IR-UV pump-probe spectroscopy has been used to track the IVR lifetimes of specific vibrational modes. For instance, the IVR lifetimes for the NH₂ symmetric and asymmetric stretching vibrations in jet-cooled aniline were determined to be 18 ps and 34 ps, respectively. This study also revealed a two-step IVR process, where energy first flows to a "doorway state" before dissipating into a dense bath of other vibrational states.

The presence of alkyl and alkoxy substituents alters the vibrational landscape of the aniline molecule. The bulky t-butoxy group and the methyl group in this compound would introduce low-frequency vibrational modes, which can act as efficient energy acceptors, potentially accelerating the IVR process compared to unsubstituted aniline. The chemical environment of a chromophore strongly influences the IVR process. For example, the initial relaxation times for alkyl CH-chromophores are very fast, while acetylenic CH-stretching vibrations show a much slower relaxation of 70–200 ps. Furthermore, studies on other complex molecules show that structural features like steric hindrance and π-π interactions can significantly direct and alter the speed of energy flow, with timescales ranging from 22 ps to 84 ps depending on the molecular structure. While direct experimental data for this compound is not available, these findings on related systems suggest that its IVR dynamics would be complex and highly dependent on the interplay between its substituent groups.

Table 1: IVR Lifetimes for Aniline NH₂ Stretching Vibrations

| Vibrational Mode | IVR Lifetime (ps) |

|---|---|

| Symmetric Stretch | 18 |

| Asymmetric Stretch | 34 |

Note: Data for unsubstituted aniline, serving as a baseline for understanding substituted derivatives.

Thermal and Morphological Characterization Methods

The thermal stability and solid-state morphology of this compound and its polymeric derivatives are critical for their practical application. These properties are typically investigated using a combination of calorimetry and microscopy techniques.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, such as melting point, glass transition temperature, and decomposition. For derivatives of polyaniline (PANI), thermogravimetric analysis (TGA) and DSC show that thermal degradation is a complex, multistage process. The introduction of substituents onto the aniline ring affects the thermal stability. While parent PANI exhibits high thermal stability, the introduction of substituents can alter this property.

The melting point of aniline itself is -6 °C. Substituents significantly change this value. While specific DSC data for this compound is not readily found in the literature, analysis of related substituted anilines provides insight. The presence of bulky groups can disrupt intermolecular packing, potentially lowering the melting point, but can also increase molecular weight and van der Waals forces, which might increase it. The thermal behavior is a result of the balance of these effects. DSC can also reveal information about the stability of polymeric derivatives. For instance, copolymers of substituted anilines have shown improved thermal stability compared to the homopolymers.

Microscopic techniques are essential for visualizing the surface morphology and any self-assembled structures of materials derived from substituted alkoxyanilines.

Scanning Electron Microscopy (SEM) provides high-resolution images of surface topography. Studies on thin films of polyaniline derivatives have shown that the nature of the substituent dramatically influences the surface morphology. For example, films of poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline exhibit a homogeneous spherical globular structure, whereas other derivatives can form ragged, heterogeneous surfaces. The morphology, in turn, affects properties like conductivity and sensitivity in sensor applications. In copolymers of aniline, the introduction of ortho-toluidine can lead to the self-assembly of large hollow spheres, a potentially useful structure for sensor devices. For poly(2,5-dimethoxyaniline), a related alkoxyaniline, SEM analysis is used to examine the morphology of the electrochemically deposited film.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the characterization of surface roughness and the identification of different phases in polymer blends. AFM studies on polyaniline and poly(o-anisidine) layers have revealed the formation of worm-like interlinked structures on the surface of polyaniline, while the poly(o-anisidine) layers were comparatively flat. This highlights the strong influence of the substituent (methoxy group in o-anisidine) on the polymer's morphology. AFM can also be used to study corrosion inhibition on surfaces coated with polyaniline derivatives, visualizing changes in surface topography at the nanoscale. The self-assembly of oligo(aniline)-based materials into complex structures like nanofibers and helical nanowires has also been characterized using AFM, among other techniques.

These microscopic methods are crucial for understanding how the specific substituents of this compound would direct the morphology of its polymers, which is fundamental to controlling their functional properties.

Electrochemical Characterization of Polymeric Derivatives of Alkoxyanilines

The electrochemical properties of polymers derived from this compound are of significant interest, particularly for applications in sensors, electrochromic devices, and conductive coatings. Cyclic voltammetry (CV) is a key technique for this characterization.

The electrochemical behavior of polyaniline is significantly affected by substituents on the aromatic ring. Electron-donating groups, such as alkyl (methyl) and alkoxy (t-butoxy), generally decrease the oxidation potential of the monomer because they increase electron density on the aniline nitrogen atom. However, bulky substituents can also introduce steric hindrance, which may increase the torsion angle between adjacent rings in the polymer chain. This twisting can decrease the degree of π-conjugation, leading to a reduction in conductivity and affecting the stability of the redox states.

Studies on poly(2,5-dimethoxyaniline) (PDMA), an alkoxy-substituted derivative, show two oxidation transitions that can merge into a single broad peak depending on the electrolyte anion. The CV of PDMA films shows a gradual increase in current intensity with successive cycles, indicating the deposition and growth of an electroactive polymer film.

Table 2: Comparison of First Oxidation Potentials for Substituted Polyanilines

| Polymer | Substituent(s) | Key Effect |

|---|---|---|

| Poly-2,5-dimethoxyaniline (PDMAn) | 2,5-dimethoxy | Strong electron-donating |

| Poly-o-toluidine (POT) | 2-methyl | Electron-donating |

| Poly-m-chloroaniline (PmClAn) | 3-chloro | Electron-withdrawing |

Note: This table illustrates the trend of how substituents affect the oxidation potential, providing a basis for predicting the behavior of a polymer from this compound. Specific potential values are method-dependent and not listed for direct comparison.

Future Research Directions and Emerging Challenges for 2 Methyl 3 T Butoxyaniline

Development of Novel and Highly Efficient Synthetic Routes to 2-METHYL-3-T-BUTOXYANILINE

The synthesis of highly substituted anilines often involves multi-step processes that can be inefficient and generate significant waste. iastate.edubeilstein-journals.org A primary goal for future research is the development of more streamlined and sustainable methods to produce this compound. Current strategies for synthesizing substituted anilines often rely on precursor molecules that are pre-functionalized, which can be a limiting factor. beilstein-journals.orgnih.gov

Emerging research directions could focus on:

Catalyst- and Additive-Free Methods: Exploring reaction pathways that proceed without the need for metal catalysts or additives would enhance the green credentials and cost-effectiveness of the synthesis. beilstein-journals.org For instance, developing sequential imine condensation–isoaromatization approaches could provide a direct route from simpler precursors. beilstein-journals.org

Multi-Component Reactions (MCRs): Designing a three-component reaction, perhaps involving acyclic precursors like 1,3-diketones and in-situ generated imines, could offer a facile and atom-economical route to the core aniline (B41778) structure. rsc.org

Adaptable Cyclization Chemistry: Leveraging pH-sensitive cyclization chemistry starting from readily available materials could enable scalable and efficient production at room temperature. iastate.edu

These advanced synthetic approaches aim to improve yield, reduce environmental impact, and increase accessibility for broader applications.

Exploration of New Reactivity and Transformation Pathways for its Selective Functionalization

The aniline scaffold is a cornerstone in the production of polymers, pigments, and pharmaceuticals. acs.org The selective functionalization of the aromatic ring is therefore of great interest. nih.gov For this compound, the existing substituents heavily influence the positions available for further reactions. Future work will need to overcome the challenge of directing new functional groups to specific locations (ortho, meta, or para) with high precision.

Key areas for exploration include:

Direct C-H Functionalization: Metal-catalyzed C-H functionalization has become a powerful tool for modifying organic molecules. nih.gov Research into palladium, ruthenium, or copper-catalyzed reactions could unlock pathways for direct arylation, olefination, or amination at previously inaccessible positions on the this compound ring. nih.govresearchgate.net

Non-Directed, Regioselective Methods: A significant challenge is achieving regioselectivity without the use of directing groups attached to the nitrogen atom, which typically favor ortho-functionalization. nih.gov Developing metal-free, Brønsted acid-catalyzed systems could enable unconventional ortho- or para-functionalization in a one-pot procedure, simplifying synthesis and improving scalability. acs.org

Removable Directing Groups: The use of transient or removable directing groups, such as a pyrimidine (B1678525) auxiliary, could provide temporary guidance for functionalizing specific C-H bonds and then be cleaved to yield the desired product. researchgate.net

These investigations would expand the synthetic utility of this compound, allowing it to be converted into a wide array of complex derivatives with tailored properties.

Advanced Computational Studies for Rational Design and Predictive Synthesis

Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating the design of new synthetic routes and molecules. For a compound like this compound, advanced computational studies can provide invaluable insights where experimental data is limited.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to analyze the molecule's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs). mdpi.comresearchgate.net This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions.

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces of proposed reaction pathways. This allows researchers to understand the transition states and intermediates involved, helping to optimize reaction conditions (e.g., temperature, catalyst choice) for higher yields and selectivity. researchgate.net

Predictive Modeling of Properties: By calculating properties such as electrostatic potential and interaction energies, researchers can rationally design derivatives of this compound with specific characteristics for applications in materials science or medicinal chemistry. mdpi.commdpi.com For example, modeling intermolecular interactions can help in designing molecules for crystal engineering and supramolecular assembly. mdpi.com

| Calculated Property | Significance in Rational Design |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (ESP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Elucidates charge distribution and intramolecular stabilizing interactions. |

| Transition State Energies | Helps predict the feasibility and kinetics of a proposed reaction pathway. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable and Sustainable Production

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.netnih.gov Applying this technology to the synthesis of this compound and its derivatives represents a significant future research direction.

Key advantages and research opportunities include:

Improved Safety and Control: Many reactions, such as nitration or those involving hazardous intermediates, can be performed more safely in microreactors, which offer superior control over reaction temperature and pressure. researchgate.netuc.pt

Enhanced Efficiency and Scalability: Continuous flow systems allow for rapid reaction optimization by easily varying parameters like residence time, temperature, and stoichiometry. mdpi.com Once optimized, the process can be scaled up by simply running the system for longer periods, facilitating production from lab-scale to industrial quantities. beilstein-journals.orgresearchgate.net

Automation: Integrating flow reactors with automated control and real-time analysis platforms can lead to highly efficient, reproducible, and data-rich manufacturing processes for aniline derivatives. acs.org

The development of a robust flow synthesis protocol would be a critical step toward the industrial application of this compound.

Expanding Applications in Advanced Materials Science and Supramolecular Chemistry

While aniline derivatives are well-established precursors, the unique substitution pattern of this compound may impart novel properties suitable for advanced applications. Future research should explore its potential as a monomer for new polymers or as a building block in self-assembling systems.

Potential avenues of investigation include:

Functional Polymers and Sensors: Polyaniline (PANI) and its derivatives are known for their electrical conductivity and are used in various applications. rsc.org The polymerization of this compound could yield a new polymer with distinct solubility, morphology, and electronic properties due to the steric bulk of the t-butoxy group. Such polymers could be investigated for use in chemical sensors, where their response to analytes like moisture or ammonia (B1221849) could be fine-tuned. rsc.orgrsc.org

Supramolecular Assemblies: The amino group of the aniline can participate in hydrogen bonding, a key interaction in supramolecular chemistry. nih.gov Research could explore how this compound interacts with other molecules, such as phenols, to form well-defined, self-assembled structures like cocrystals or molecular aggregates. nih.gov These assemblies are foundational for developing materials with tunable properties for crystal engineering.

Sulfur-Rich Polymers: Reacting aniline derivatives with reagents like sulfur monochloride can produce sulfur-rich polymers with unique redox and optical properties. acs.orgnih.gov Investigating the polymerization of this compound in this context could lead to novel materials for applications such as self-healing materials or components for batteries. acs.orgnih.gov

| Structural Feature | Potential Application Area | Rationale |

|---|---|---|

| Aniline Backbone | Conductive Polymers | Can be polymerized to form polyaniline-like materials with tunable electronic properties. rsc.org |

| Amino Group (H-bonding) | Supramolecular Chemistry | Acts as a hydrogen-bond donor for creating self-assembling molecular architectures. nih.gov |

| tert-Butoxy (B1229062) Group | Soluble Polymers / Processable Materials | The bulky group can improve solubility in common organic solvents, aiding in material processing. rsc.org |

Addressing Stereochemical Control and Regioselectivity in Complex Derivatizations

As this compound is used to build more complex molecules, particularly for pharmaceutical applications, the control over stereochemistry and regioselectivity becomes paramount.

Emerging challenges and research directions in this area are:

Regioselectivity: As discussed in section 7.2, achieving high regioselectivity in the functionalization of the aniline ring is a primary challenge. Future research must develop robust synthetic methods that can reliably target a single position on the aromatic ring, avoiding the formation of difficult-to-separate positional isomers. acs.orgbeilstein-journals.org This is crucial for ensuring the purity and efficacy of the final product.

Stereochemical Control: While this compound itself is achiral, many of its potential derivatives will contain stereocenters. For example, if a side chain introduced onto the molecule contains a chiral center, it is often necessary to produce only one of the stereoisomers. Future work will need to focus on developing asymmetric syntheses for these derivatives, employing chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. The reassignment of stereochemistry in complex natural product synthesis underscores the importance of rigorous structural confirmation. researchgate.net

Conformational Analysis: Understanding the preferred three-dimensional shape or conformation of flexible derivatives is essential, as it can significantly impact biological activity or material properties. Detailed NMR studies and computational modeling will be necessary to establish the conformational preferences of new molecules derived from this compound. researchgate.net

Mastery over these aspects of chemical synthesis is critical for unlocking the full potential of this compound as a building block for high-value, structurally complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-3-T-butoxyaniline with high purity, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butylation of 3-amino-2-methylphenol under controlled conditions (e.g., using tert-butyl bromide and a base like K₂CO₃ in a polar aprotic solvent). Purity validation requires analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection, targeting ≥98% purity as a benchmark for research-grade material. Calibration standards and retention time comparisons should be employed to confirm compound identity and purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H and ¹³C NMR can confirm the presence of the tert-butoxy group (e.g., a singlet at ~1.3 ppm for tert-butyl protons) and the aromatic substitution pattern.

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern. Cross-referencing with published spectral libraries or computational predictions (e.g., DFT calculations) enhances reliability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Contradictions may arise from differences in sample preparation or analytical conditions. To address this:

- Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.

- Compare results across multiple heating rates (e.g., 5°C/min vs. 10°C/min) to identify kinetic artifacts.

- Use differential scanning calorimetry (DSC) to detect phase transitions or exothermic/endothermic events. Statistical tools like Kissinger analysis can model activation energies, reconciling discrepancies in reported data .

Q. How can solvent-dependent reactivity discrepancies in this compound be systematically investigated?

- Methodological Answer : Design a solvent polarity series (e.g., hexane, THF, DMSO) to probe electronic effects on reactivity. For example:

- Monitor reaction kinetics (e.g., via UV-Vis spectroscopy) for nucleophilic substitution reactions in each solvent.

- Use computational tools (e.g., COSMO-RS) to correlate solvent polarity parameters (e.g., dielectric constant) with reaction rates.

- Perform contradiction analysis by comparing experimental results with density functional theory (DFT) predictions of transition-state energetics. Iterative refinement of solvent selection and reaction conditions can resolve inconsistencies .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?

- Methodological Answer : Standardize protocols using:

- Batch consistency : Document solvent purity, catalyst lot numbers, and reaction temperature fluctuations (±1°C).

- Quality control (QC) : Implement in-line monitoring (e.g., inline FT-IR) to track reaction progress.

- Inter-laboratory validation : Share samples with collaborating labs for independent characterization (e.g., NMR, HPLC) to confirm reproducibility. Address outliers through root-cause analysis (e.g., trace moisture in solvents) .

Analytical and Safety Considerations

Q. What are the best practices for handling this compound to prevent degradation during storage?

- Methodological Answer : Store the compound under inert atmosphere (argon) at –20°C in amber glass vials to minimize photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation products via LC-MS. Include stabilizers like BHT (butylated hydroxytoluene) if oxidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.